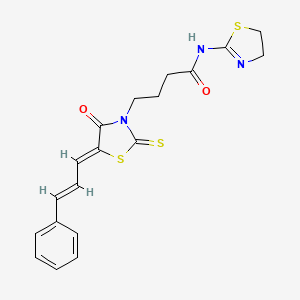
N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” is a complex organic compound that features multiple functional groups, including thiazole, thiazolidine, and butanamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” typically involves multi-step organic reactions. The starting materials might include thiazole derivatives, thiazolidine derivatives, and butanamide derivatives. Key steps could involve:
Condensation reactions: to form the thiazole and thiazolidine rings.
Aldol condensation: to introduce the phenylprop-2-enylidene group.
Amidation reactions: to attach the butanamide moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to accelerate reaction rates.
Solvent selection: to ensure solubility of reactants and products.
Temperature and pressure control: to optimize reaction kinetics.
化学反应分析
Types of Reactions
“N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The thiazole and thiazolidine rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylprop-2-enylidene group can undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of “N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
相似化合物的比较
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring.
Thiazolidine derivatives: Compounds containing the thiazolidine ring.
Butanamide derivatives: Compounds containing the butanamide moiety.
Uniqueness
“N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” is unique due to its combination of multiple functional groups, which can impart distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S3/c23-16(21-18-20-11-13-26-18)10-5-12-22-17(24)15(27-19(22)25)9-4-8-14-6-2-1-3-7-14/h1-4,6-9H,5,10-13H2,(H,20,21,23)/b8-4+,15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFBNFYNGRMZMD-ZYENNSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N1)NC(=O)CCCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
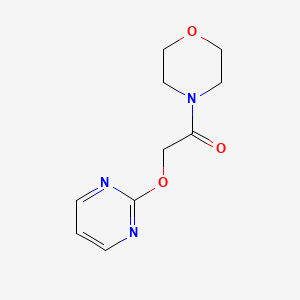
![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)
![methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B2875576.png)
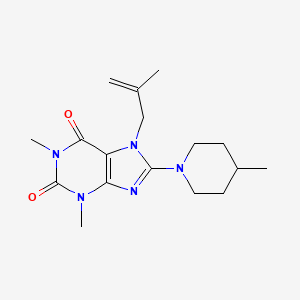
![(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one](/img/structure/B2875578.png)
![N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE](/img/structure/B2875581.png)
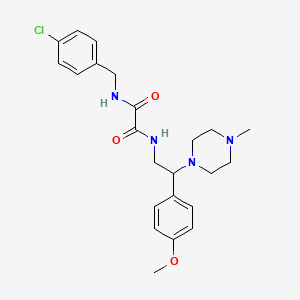
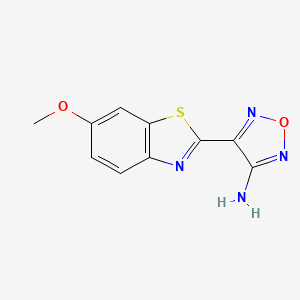
![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2875588.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2875589.png)
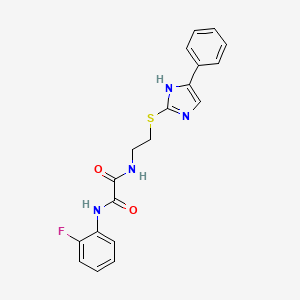
![N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)
![2-Chloro-N-[[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]propanamide](/img/structure/B2875594.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)
